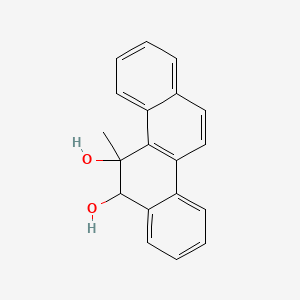
5,6-Dihydro-5-methyl-5,6-chrysenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-5-methyl-5,6-chrysenediol is an organic compound with the molecular formula C20H18O2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and features a dihydro structure with a methyl group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-5-methyl-5,6-chrysenediol typically involves the hydrogenation of chrysene derivatives. One common method includes the catalytic hydrogenation of 5-methylchrysene in the presence of a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrogenation process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-5-methyl-5,6-chrysenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
5,6-Dihydro-5-methyl-5,6-chrysenediol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-5-methyl-5,6-chrysenediol involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydro-5-methyluracil: A similar compound with a dihydro structure and a methyl group, but with different functional groups and biological activity.
5,6-Dihydro-5-methylcytosine: Another related compound with a similar structure but different chemical properties and applications.
Uniqueness
5,6-Dihydro-5-methyl-5,6-chrysenediol is unique due to its specific combination of a dihydro structure, methyl group, and hydroxyl groups
Propriétés
Numéro CAS |
64977-35-1 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
5-methyl-6H-chrysene-5,6-diol |
InChI |
InChI=1S/C19H16O2/c1-19(21)17-13-7-3-2-6-12(13)10-11-15(17)14-8-4-5-9-16(14)18(19)20/h2-11,18,20-21H,1H3 |
Clé InChI |
RZPBQWGYNOZNME-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


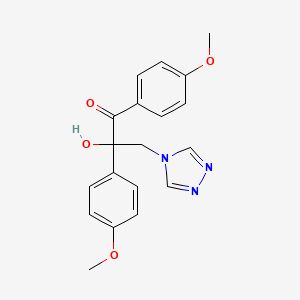

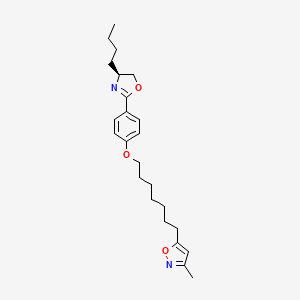

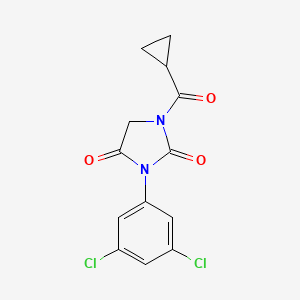
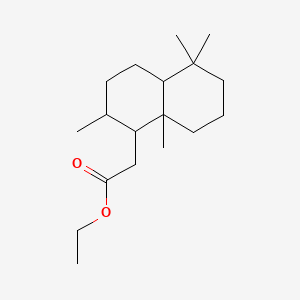

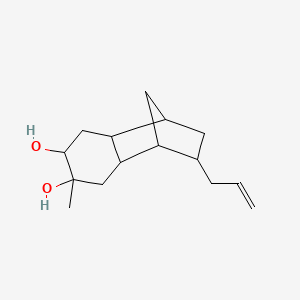
![N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide](/img/structure/B12682283.png)

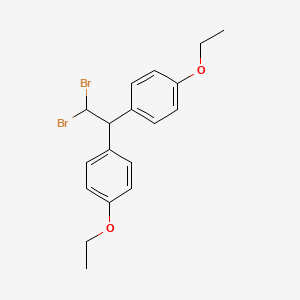
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)

![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
